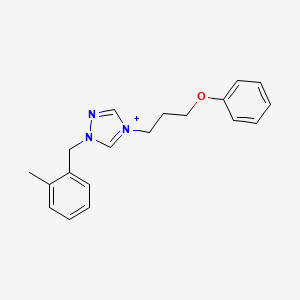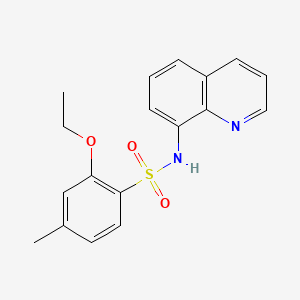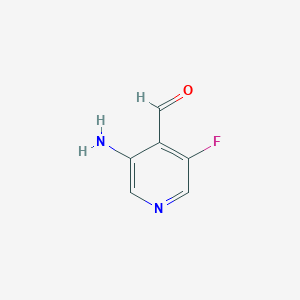![molecular formula C17H13ClF2N4O2 B15282916 N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282916.png)
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its unique structure, which includes a triazole ring, chlorophenyl, and difluoromethoxyphenyl groups, contributes to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using 4-difluoromethoxyphenylboronic acid or a similar reagent.
Final Assembly: The final step involves the coupling of the triazole intermediate with the chlorophenyl and difluoromethoxyphenyl groups under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agriculture: The compound is explored for its use as a pesticide or herbicide, targeting specific pests or weeds without harming crops.
Material Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell wall synthesis or DNA replication in pathogens, leading to their death. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-1-[4-(methoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- N-(4-chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
Uniqueness
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it potentially more effective in certain applications compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C17H13ClF2N4O2 |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H13ClF2N4O2/c1-10-21-15(16(25)22-12-4-2-11(18)3-5-12)23-24(10)13-6-8-14(9-7-13)26-17(19)20/h2-9,17H,1H3,(H,22,25) |
Clave InChI |
MRVIDNNDNHKZPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine](/img/structure/B15282833.png)
![2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B15282835.png)
![Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B15282837.png)

![N-{[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}benzamide](/img/structure/B15282863.png)

![ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B15282866.png)

![N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide](/img/structure/B15282880.png)
![4,4-Dimethoxy-7-phenyl-4,6-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15282882.png)

![8-{3-[(Propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B15282898.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-phenylpropanamide](/img/structure/B15282921.png)
